1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
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Overview
Description
1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,5-A]pyrazines This compound is characterized by its unique structure, which includes a fused ring system combining imidazole and pyrazine moieties
Preparation Methods
The synthesis of 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-isopropyl-3-pyridinecarboxaldehyde with 3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,5-A]pyrazines: These compounds share the same fused ring system but may differ in the substituents attached to the rings.
Pyrazoles: These compounds have a similar pyrazole ring but lack the fused imidazole ring.
Pyridines: These compounds contain a pyridine ring but do not have the fused imidazole and pyrazine rings.
The uniqueness of this compound lies in its specific combination of functional groups and fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N4 |
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Molecular Weight |
270.37 g/mol |
IUPAC Name |
3,8-dimethyl-1-(2-propan-2-ylpyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C16H22N4/c1-10(2)14-13(6-5-7-18-14)15-16-11(3)17-8-9-20(16)12(4)19-15/h5-7,10-11,17H,8-9H2,1-4H3 |
InChI Key |
UUHKBCNJLVDQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(N=C(N2CCN1)C)C3=C(N=CC=C3)C(C)C |
Origin of Product |
United States |
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